Ethyl 6-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
Description
Ethyl 6-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylphenyl group at position 6 and an ethyl ester moiety at position 3. The 4-oxo-1,4-dihydropyridazine scaffold is structurally analogous to bioactive quinoline and cinnoline derivatives, often explored for their pharmacological and material science applications .
Properties
CAS No. |
185118-04-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)-4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-12(17)8-11(15-16-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,17) |
InChI Key |
KMBMZIGDWZHDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=CC1=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its biological activity.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(p-tolyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs: 1,4-Dihydroquinoline-3-carboxylates
details six 1,4-dihydroquinoline-3-carboxylate derivatives with pyrazole or oxirane substituents. These compounds share a similar esterified heterocyclic core but differ in substituent groups, influencing their physicochemical and biological properties. Key comparisons include:
Key Findings :
- Substituent Effects: Bromo and chloro groups (e.g., 6c vs. 6b) marginally increase yields and stability compared to non-halogenated analogs.
- Ester Flexibility : Methoxyethyl substituents (7a–c ) exhibit higher melting points than oxirane derivatives, suggesting stronger intermolecular interactions .
Scaffold Variants: Pyridazine vs. Quinoline/Cinnoline
highlights the role of the central heterocycle in modulating bioactivity. For example:
- 4-Oxo-1,4-dihydroquinolines: Chlorine substitutions at positions 6, 7, or 8 enhance antibacterial activity but reduce solubility .
- 4-Oxo-1,4-dihydrocinnolines: These exhibit stronger fluorescence properties due to extended conjugation, making them superior for sensing applications compared to pyridazines .
Substituent-Driven Bioactivity: 4-Methylphenyl Group
demonstrates that the 4-methylphenyl moiety (shared with the target compound) enhances antitumor activity in thiazolidinone derivatives. For instance:
- N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide: Induces G1 cell cycle arrest in renal adenocarcinoma cells (769-P) at IC₅₀ = 12.5 μM .
- Role of Methyl Group : The methyl group improves lipophilicity and stabilizes hydrophobic interactions in target proteins, a property likely transferable to pyridazine derivatives .
Biological Activity
Ethyl 6-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate, also known by its compound ID 185118-04-1, is a heterocyclic compound belonging to the pyridazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.27 g/mol. Its structure features a pyridazine ring with a carboxylate group and a methylphenyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 185118-04-1 |
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | Ethyl 6-(4-methylphenyl)-4-oxo-1H-pyridazine-3-carboxylate |
| InChI Key | KMBMZIGDWZHDCN-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A significant investigation evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be notably low, indicating strong antibacterial activity.
Case Study: Antimicrobial Efficacy
In a study published in ACS Omega, derivatives of the compound were tested for their antimicrobial activity. The most active derivative exhibited an MIC value ranging from 0.22 to 0.25 μg/mL , demonstrating potent bactericidal effects against tested pathogens . The study also reported the compound's ability to inhibit biofilm formation in Staphylococcus species, which is crucial for combating persistent infections.
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may bind to key enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways remain an area for further research but are believed to involve disruption of essential cellular processes in bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring significantly affect antimicrobial potency. For instance, modifications that enhance hydrophobic interactions or alter electronic properties can lead to improved binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
